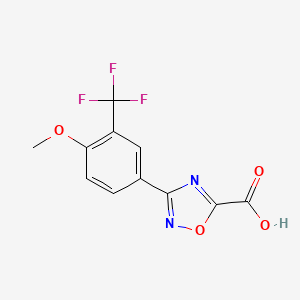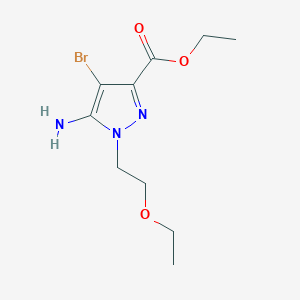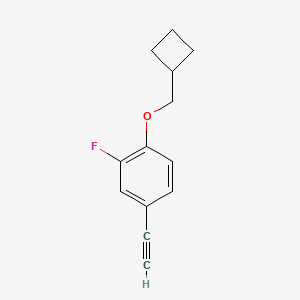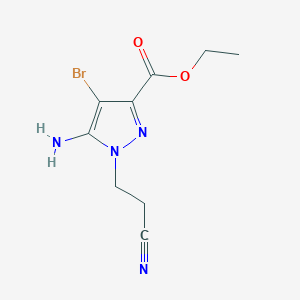
Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Benzyloxy and Methoxy Groups: The benzyloxy and methoxy groups can be introduced through nucleophilic substitution reactions. For example, the benzyloxy group can be introduced by reacting the thiophene derivative with benzyl bromide in the presence of a base like potassium carbonate.
Esterification: The carboxylate ester group can be formed by reacting the carboxylic acid derivative of thiophene with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride is a common reducing agent for this purpose.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group. For example, it can react with nucleophiles like amines to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl bromide, potassium carbonate, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, ethers.
Aplicaciones Científicas De Investigación
Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are studied for their electronic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity. In materials science, its electronic properties are influenced by the conjugated thiophene ring, which can participate in charge transport processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate: Unique due to the presence of both benzyloxy and methoxy groups, which can modulate its chemical and biological properties.
Methyl 3-(benzyloxy)-thiophene-2-carboxylate: Lacks the methoxy group, which may result in different reactivity and applications.
Methyl 5-methoxythiophene-2-carboxylate:
Uniqueness
This compound is unique due to the combination of benzyloxy and methoxy groups on the thiophene ring. This combination can enhance its solubility, reactivity, and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H14O4S |
|---|---|
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
methyl 5-methoxy-3-phenylmethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C14H14O4S/c1-16-12-8-11(13(19-12)14(15)17-2)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
Clave InChI |
HCENFLPHYUAKMD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(S1)C(=O)OC)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid](/img/structure/B12069741.png)
![Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl](/img/structure/B12069745.png)
![[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B12069748.png)




![3-[(Azetidin-1-yl)methyl]piperidine](/img/structure/B12069789.png)


![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
